5-Phenylundecane

Vue d'ensemble

Description

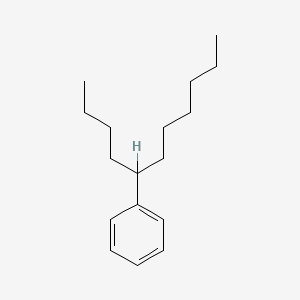

5-Phenylundecane is an organic compound that belongs to the family of alkylbenzenes. It is characterized by an undecane chain substituted at the fifth position by a phenyl group. The molecular formula of this compound is C17H28, and it has a molecular weight of 232.40 g/mol . This compound is also known by other names such as undecan-5-ylbenzene and (1-butylheptyl)benzene .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 5-Phenylundecane can be synthesized through various methods, including:

Grignard Reagent Reaction: This involves the reaction of phenylmagnesium bromide with undecyl bromide under anhydrous conditions to form this compound.

Friedel-Crafts Alkylation: This method involves the alkylation of benzene with undecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Wurtz Reaction: This involves the coupling of phenyl bromide with undecyl bromide in the presence of sodium metal.

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the Friedel-Crafts alkylation method due to its efficiency and cost-effectiveness.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding alcohols, aldehydes, or carboxylic acids depending on the oxidizing agent used.

Reduction: Reduction of this compound can lead to the formation of saturated hydrocarbons.

Substitution: This compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products Formed:

Oxidation: Phenylundecanol, phenylundecanal, and phenylundecanoic acid.

Reduction: Undecane.

Substitution: Nitro-phenylundecane, sulfonyl-phenylundecane, and halogenated phenylundecane.

Applications De Recherche Scientifique

5-Phenylundecane has various applications in scientific research, including:

Chemistry: Used as a reference standard in gas chromatography for the analysis of complex mixtures.

Biology: Studied for its potential biological activity and interactions with biological membranes.

Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.

Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mécanisme D'action

The mechanism of action of 5-Phenylundecane involves its interaction with biological membranes due to its hydrophobic nature. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. This interaction can influence various cellular processes and pathways .

Comparaison Avec Des Composés Similaires

- 1-Phenylundecane

- 2-Phenylundecane

- 3-Phenylundecane

- 4-Phenylundecane

Comparison: 5-Phenylundecane is unique due to the position of the phenyl group on the fifth carbon of the undecane chain. This specific positioning can influence its chemical reactivity and physical properties compared to other phenylundecane isomers .

Activité Biologique

5-Phenylundecane, an alkylbenzene compound with the molecular formula CH and a molecular weight of 232.40 g/mol, has garnered interest in various scientific fields due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is characterized by an undecane chain with a phenyl group at the fifth carbon position. It is primarily studied for its interactions with biological membranes and its applications in medicinal chemistry and environmental science .

The biological activity of this compound is linked to its structure, which allows it to interact with lipid bilayers and cellular membranes. This interaction can influence various cellular processes, including:

- Membrane Fluidity : The compound's hydrophobic nature may alter the fluidity and permeability of cell membranes.

- Antioxidant Activity : Research indicates that compounds with similar structures exhibit antioxidant properties, potentially scavenging free radicals and reducing oxidative stress .

- Antimicrobial Effects : Some studies suggest that phenyl-substituted alkanes can display antibacterial and antifungal activities against various pathogens .

Antioxidant Potential

Research has shown that this compound may possess significant antioxidant properties. In comparative studies with other phenolic compounds, it has been noted for its ability to scavenge free radicals effectively.

| Compound | DPPH Scavenging Activity (IC) |

|---|---|

| This compound | Not yet quantified |

| Ethyl acetate fraction | 0.35 ± 0.094 mg/ml |

| Methanol extract | Highest reducing power |

Antimicrobial Activity

This compound has been identified in various plant extracts where it contributes to the overall antimicrobial activity. For example, in studies involving umbelliferous vegetables, it was found to be one of the major volatile components with notable antibacterial effects.

Case Studies

- Study on Biomass Emissions : A study investigated the health risks associated with biomass smoke, which included the analysis of volatile organic compounds (VOCs) like this compound. The study highlighted the compound's potential health impacts when released into the atmosphere during combustion processes .

- Antioxidant and Cytotoxicity Assessment : A study assessing the antioxidant potential of various extracts found that phenolic compounds, including those related to this compound, exhibited strong cytotoxic effects against cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer) .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its bioavailability. Key aspects include:

- Absorption : Its hydrophobic nature suggests that it may be absorbed through passive diffusion across biological membranes.

- Metabolism : The compound undergoes oxidation to form metabolites such as phenylundecanol and phenylundecanal, which may also exhibit biological activity.

- Excretion : The metabolic products are likely excreted through urine or bile.

Applications in Research and Industry

This compound is utilized in various scientific applications:

- Analytical Chemistry : Used as a reference standard in gas chromatography for analyzing complex mixtures.

- Drug Delivery Systems : Its hydrophobic characteristics make it a candidate for developing drug delivery vehicles.

- Environmental Studies : Investigated for its role in pollution and health risks associated with biomass burning emissions .

Propriétés

IUPAC Name |

undecan-5-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28/c1-3-5-7-9-13-16(12-6-4-2)17-14-10-8-11-15-17/h8,10-11,14-16H,3-7,9,12-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRPCXIBGXYGQNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CCCC)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40874984 | |

| Record name | BENZENE, (1-BUTYLHEPTYL)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40874984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vapor Pressure |

0.00155 [mmHg] | |

| Record name | Benzene, (1-butylheptyl)- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12142 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4537-15-9 | |

| Record name | (1-Butylheptyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4537-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, (1-butylheptyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004537159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BENZENE, (1-BUTYLHEPTYL)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40874984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the origin of 5-Phenylundecane in Tempe, and how is it extracted?

A1: Research suggests that this compound is one of the volatile compounds produced during the fermentation of Tempe, a traditional Indonesian food made from soybeans. [] A modified simultaneous distillation-extraction method, utilizing steam distillation and benzene as a solvent, was employed to isolate this compound from Tempe samples at different fermentation stages. []

Q2: Can you explain the presence of this compound as a product in the decomposition of lauroyl peroxide?

A2: The study investigating lauroyl peroxide decomposition reveals that this compound is formed as an isomeric alkylbenzene product when the reaction occurs in benzene. [] This formation is attributed to a 1,5-hydrogen migration within the undecyl radical generated during the decomposition process. [] The relative yield of this compound remains relatively consistent regardless of the initial lauroyl peroxide concentration, decomposition temperature, or the addition of iodine, suggesting its formation is primarily governed by the undecyl radical's inherent rearrangement tendency. []

Q3: Are there any analytical techniques available to identify and quantify this compound?

A3: Both studies utilize Gas Chromatography-Mass Spectrometry (GC-MS) as the primary analytical tool for identifying and quantifying this compound within their respective sample matrices. [, ] This technique provides valuable information regarding the compound's presence and relative abundance in complex mixtures.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.